molecular formula C13H10N4O B1308896 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)anilin CAS No. 54754-58-4

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)anilin

Katalognummer: B1308896
CAS-Nummer: 54754-58-4
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: UZFZCILKWNQMBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of new drugs and materials.

Wissenschaftliche Forschungsanwendungen

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been explored for various scientific research applications:

Biochemische Analyse

Biochemical Properties

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and chromatin remodeling, respectively . The interactions between 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline and these enzymes can lead to the inhibition of their activity, thereby affecting cellular processes such as DNA replication and gene expression.

Cellular Effects

The effects of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can modulate the activity of signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses . Additionally, this compound can alter gene expression by affecting the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been shown to inhibit the activity of thymidylate synthase by binding to its active site, thereby preventing the synthesis of thymidine, a nucleotide essential for DNA replication . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can lead to immediate changes in cellular processes such as gene expression and enzyme activity, while long-term exposure may result in more profound effects on cellular function and viability . Additionally, the degradation of this compound over time can influence its activity and effectiveness in biochemical assays.

Dosage Effects in Animal Models

The effects of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline in animal models have been shown to vary with different dosages. At low doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. For instance, studies have demonstrated that low doses of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can enhance cellular proliferation and survival, whereas high doses can induce apoptosis and cell death . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve the desired outcomes.

Metabolic Pathways

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . Additionally, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within the cell can be influenced by interactions with intracellular proteins . Additionally, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications. For example, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence cellular metabolism and energy production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with an aromatic aldehyde to form the corresponding hydrazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring

Industrial Production Methods

While specific industrial production methods for 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Vergleich Mit ähnlichen Verbindungen

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can be compared with other oxadiazole derivatives:

    2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline: Similar structure but with a phenyl group instead of a pyridine ring. It has different electronic properties and biological activities.

    2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: The presence of a methyl group affects its reactivity and applications.

    2-(5-Benzyl-1,3,4-oxadiazol-2-yl)aniline: The benzyl group provides additional steric hindrance, influencing its chemical behavior.

These comparisons highlight the unique properties of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, particularly its electronic characteristics and potential for diverse applications.

Eigenschaften

IUPAC Name

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFZCILKWNQMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424226
Record name 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54754-58-4
Record name 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.